molecular formula C11H12N2O2 B13274165 2-[(Pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid

2-[(Pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid

Cat. No.: B13274165
M. Wt: 204.22 g/mol
InChI Key: SBAYINYROJGBBD-UHFFFAOYSA-N
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Description

2-[(Pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid is an organic compound with the molecular formula C11H12N2O2. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 4-position and an amino group at the 2-position, which is further substituted with a pent-3-yn-1-yl group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid typically involves the following steps:

    Formation of the Amino Group:

    Substitution with Pent-3-yn-1-yl Group: The amino group is then reacted with pent-3-yn-1-yl halide under basic conditions to form the desired substitution product.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions or by using carboxylation reagents.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pent-3-yn-1-yl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The amino group can participate in substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation Products: Oxidized derivatives of the pent-3-yn-1-yl group.

    Reduction Products: Alcohols and aldehydes derived from the carboxylic acid group.

    Substitution Products: Various substituted derivatives at the amino group.

Scientific Research Applications

2-[(Pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(Pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-Aminopyridine-4-carboxylic acid: Lacks the pent-3-yn-1-yl substitution, leading to different chemical and biological properties.

    Pent-3-yn-1-ylamine: Lacks the pyridine ring and carboxylic acid group, resulting in different reactivity and applications.

Uniqueness: 2-[(Pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid is unique due to the combination of the pyridine ring, carboxylic acid group, and pent-3-yn-1-yl substitution. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in similar compounds.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-(pent-3-ynylamino)pyridine-4-carboxylic acid

InChI

InChI=1S/C11H12N2O2/c1-2-3-4-6-12-10-8-9(11(14)15)5-7-13-10/h5,7-8H,4,6H2,1H3,(H,12,13)(H,14,15)

InChI Key

SBAYINYROJGBBD-UHFFFAOYSA-N

Canonical SMILES

CC#CCCNC1=NC=CC(=C1)C(=O)O

Origin of Product

United States

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